molecular formula C14H14N2O3S B2585873 Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate CAS No. 852700-50-6

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate

Cat. No.: B2585873
CAS No.: 852700-50-6
M. Wt: 290.34
InChI Key: JIJZPOXNXYZYDD-UHFFFAOYSA-N
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Description

“Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate” is a chemical compound with the CAS Number: 852700-50-6 . It has a molecular weight of 290.34 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O3S/c1-9-11(8-17)13(16(2)15-9)20-12-7-5-4-6-10(12)14(18)19-3/h4-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound has a melting point range of 96 - 99°C . It’s important to note that these properties can be influenced by factors such as purity and environmental conditions.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Pyrazole Derivatives : Research indicates that derivatives of pyrazole, which include "Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate," can be synthesized through various chemical reactions. For instance, the Vilsmeier-Haak reaction has been employed to convert alkylpyrazoles into their corresponding 4-formyl derivatives, showcasing the compound's utility in synthesizing complex organic structures (Rudyakova et al., 2009).

Formation of Metallomacrocyclic Complexes : The compound has been utilized in the synthesis of new ligands for forming metallomacrocyclic complexes with palladium(II), indicating its potential application in the development of coordination compounds with significant chemical and physical properties (Guerrero et al., 2008).

Catalysis and Chemical Transformations : Sulfuric acid derivatives have been shown to act as recyclable catalysts for condensation reactions involving aromatic aldehydes and pyrazolone, suggesting that this compound could play a role in catalyzed chemical transformations (Tayebi et al., 2011).

Supramolecular Architecture : Studies have explored the structural aspects of related compounds, highlighting the importance of such molecules in understanding and designing supramolecular architectures with specific properties. This includes the examination of Schiff bases derived from related compounds and their crystalline forms, indicating the potential for applications in materials science and nanotechnology (Qian et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken while handling this compound.

Properties

IUPAC Name

methyl 2-(4-formyl-2,5-dimethylpyrazol-3-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-11(8-17)13(16(2)15-9)20-12-7-5-4-6-10(12)14(18)19-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJZPOXNXYZYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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